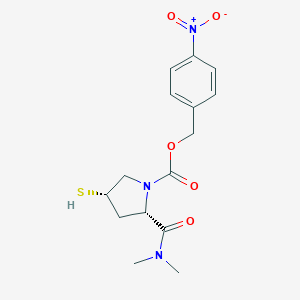

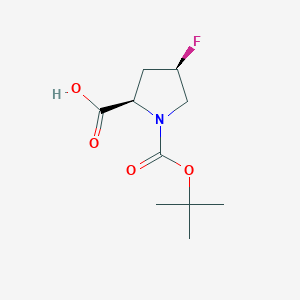

(2S,4S)-4-硝基苄基 2-(二甲基氨基甲酰基)-4-巯基吡咯烷-1-羧酸酯

描述

Molecular Structure Analysis

The molecular structure of a compound provides valuable information about its properties and reactivity. Unfortunately, the specific molecular structure for “(2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate” is not available in the sources I have access to .Chemical Reactions Analysis

The analysis of chemical reactions involves understanding the transformation of reactants to products. Unfortunately, specific information about the chemical reactions involving “(2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate” is not available in the sources I have access to .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as density, boiling point, vapor pressure, and more. Unfortunately, the specific physical and chemical properties for “(2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate” are not available in the sources I have access to .科学研究应用

美罗培南侧链的合成:该化合物已作为抗生素美罗培南的侧链合成,使用羟脯氨酸作为起始原料。该合成涉及四个步骤,并产生适合工业生产的产品(林琦,2013)。

美罗培南中间体的表征:另一项研究合成了反式-4-羟基-L-脯氨酸的美罗培南中间体并对其进行了表征。此过程包括微波辐射辅助的 N-酰化、磺酰化、酰胺化、构型反转和水解(徐中玉,2010)。

碳青霉烯类抗生素的标记:一种新型的 1 β-甲基碳青霉烯类抗生素 SM-7338 在 C3 位用碳-14 标记,用于代谢研究。该合成涉及选择性酯化、缩合、脱硅和氢解(K. Nishioka,H. Kanamaru,1991)。

碳青霉烯衍生酯中的开环:乙胺和乙醇胺被证明与碳青霉烯衍生酯反应,导致 β-内酰胺环打开并形成对映体纯的吡咯烷衍生物(Z. R. Valiullina 等人,2020)。

与亲电试剂的反应:4-(对硝基苄基)吡啶,一种相关化合物,被研究其与各种亲电试剂(包括致癌烷化剂和酰化剂)的反应,以了解所得产物的结构(B. Goldschmidt 等人,1976)。

羧酸酯和内酯的合成:一项研究利用 2-甲基-6-硝基苯甲酸酐与 4-(二甲氨基)吡啶合成羧酸酯和内酯,突出了该化合物在促进分子内缩合反应中的作用(Isamu Shiina 等人,2002, 2004)。

帕尼培南的合成:帕尼培南是一种碳青霉烯类抗生素,其合成过程包括对硝基苄基碳烯与美罗培南侧链缩合,然后进行脱保护反应(T. Ning,2009)。

作用机制

Target of Action

The compound “(2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate” is also known as the “Side chain for meropenem”Given its association with meropenem, it may interact with similar targets as meropenem, which primarily targets bacterial cell wall synthesis enzymes .

Mode of Action

If we consider its association with meropenem, it might inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell death .

Biochemical Pathways

As a component of meropenem, it might be involved in the inhibition of bacterial cell wall synthesis .

Result of Action

If it acts similarly to meropenem, it could lead to bacterial cell death due to the disruption of cell wall synthesis .

安全和危害

未来方向

属性

IUPAC Name |

(4-nitrophenyl)methyl (2S,4S)-2-(dimethylcarbamoyl)-4-sulfanylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O5S/c1-16(2)14(19)13-7-12(24)8-17(13)15(20)23-9-10-3-5-11(6-4-10)18(21)22/h3-6,12-13,24H,7-9H2,1-2H3/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLBNJWGUYQZHD-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CC(CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446628 | |

| Record name | (4-Nitrophenyl)methyl (2S,4S)-2-(dimethylcarbamoyl)-4-sulfanylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate | |

CAS RN |

96034-64-9 | |

| Record name | (4-Nitrophenyl)methyl (2S,4S)-2-[(dimethylamino)carbonyl]-4-mercapto-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96034-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Nitrophenyl)methyl (2S,4S)-2-(dimethylcarbamoyl)-4-sulfanylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of (2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate in the context of antibiotic development?

A1: (2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate represents the sidechain of the carbapenem antibiotic Meropenem. This sidechain plays a crucial role in the drug's interaction with bacterial transpeptidases, enzymes essential for bacterial cell wall synthesis. [, ] New synthesis methods for this sidechain, as described in the research, are vital for potentially improving the production efficiency and cost-effectiveness of Meropenem. []

Q2: How does modifying the structure of Meropenem, specifically the sidechain, affect its activity against bacteria?

A2: Research has shown that modifications to the C6-hydroxyethyl side chain of Meropenem can significantly impact its antimicrobial activity. For instance, replacing it with a C6-ethylidene moiety diminishes the compound's effectiveness against specific bacterial enzymes like TEM-1, SHV 1, and AmpC. [] This highlights the importance of the sidechain structure for Meropenem's interaction with its bacterial targets and emphasizes the need for careful consideration when exploring structural modifications for drug development.

Q3: What are the implications of the research on (2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate synthesis for the pharmaceutical industry?

A3: The development of a new synthesis method for (2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate, starting with hydroxyproline, offers a potential pathway for more efficient and scalable production of this important Meropenem precursor. [] This could translate into cost savings in the manufacturing process, potentially making Meropenem more accessible. Further research exploring the scalability and economic viability of this new synthesis method is crucial for assessing its practical impact on the pharmaceutical industry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B151254.png)

![2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide](/img/structure/B151278.png)